![molecular formula C22H13F9N2O2 B2546133 N-[3,5-bis(trifluoromethyl)phenyl]-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide CAS No. 339025-05-7](/img/structure/B2546133.png)

N-[3,5-bis(trifluoromethyl)phenyl]-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

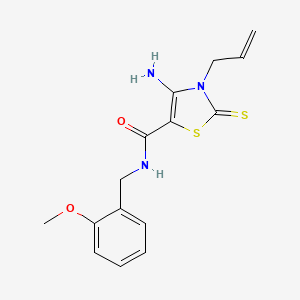

The compound "N-[3,5-bis(trifluoromethyl)phenyl]-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide" is a complex molecule that likely exhibits interesting chemical and physical properties due to the presence of multiple trifluoromethyl groups and a carboxamide moiety. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar structures, particularly those involving pyridine and carboxamide functionalities, which can be used to infer some aspects of the target compound's characteristics.

Synthesis Analysis

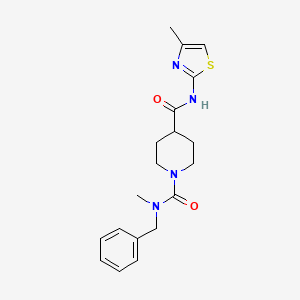

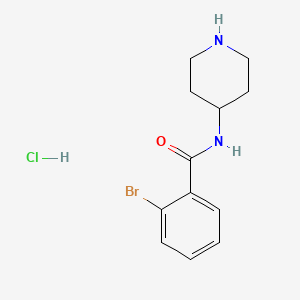

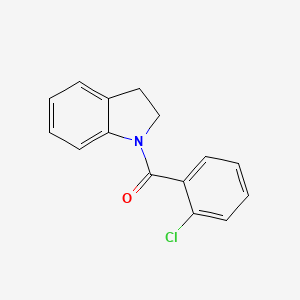

The synthesis of complex organic molecules often involves the formation of rings and the introduction of functional groups. For example, the synthesis of N-benzylcarboxamide derivatives of bicyclic compounds, as described in paper , involves cyclization reactions. This suggests that the synthesis of the target compound might also involve similar cyclization steps, possibly starting from a pyridine derivative and introducing the carboxamide and trifluoromethyl groups through subsequent reactions.

Molecular Structure Analysis

The molecular structure of compounds containing pyridine and carboxamide groups can exhibit interesting features such as atropisomerism due to steric hindrance, as seen in the N-benzylcarboxamide derivatives . The target compound, with its bulky trifluoromethyl groups, might also display such stereochemical phenomena, potentially affecting its reactivity and interactions with biological targets.

Chemical Reactions Analysis

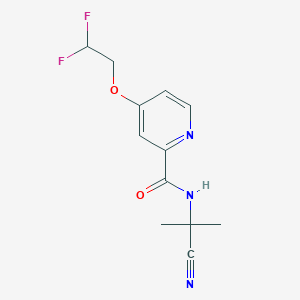

Compounds with carboxamide groups can participate in various chemical reactions, including metal coordination . The presence of nitrogen atoms in the pyridine and carboxamide moieties provides potential sites for metal binding, which could be exploited in the development of metal complexes with specific properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic polyamides, such as solubility and thermal stability, are influenced by the presence of bulky substituents and ether linkages . The target compound's trifluoromethyl groups are likely to increase its hydrophobicity and resistance to polar solvents, while the carboxamide group could enhance its thermal stability and potential for hydrogen bonding.

Propiedades

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]-4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13F9N2O2/c23-20(24,25)14-5-6-18(34)33(11-14)10-12-1-3-13(4-2-12)19(35)32-17-8-15(21(26,27)28)7-16(9-17)22(29,30)31/h1-9,11H,10H2,(H,32,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXPYTFGUVPEFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=CC2=O)C(F)(F)F)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13F9N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2546054.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2546062.png)

![Methyl 3-[(pyridin-4-ylmethyl)amino]butanoate](/img/structure/B2546066.png)

![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2546071.png)

![2-((2-chlorobenzyl)thio)-5-(4-isopropylphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)